

Nitrovin: A Technical Profile for Researchers

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Compound Focus: Nitrovin

CAS No.: 804-36-4

Cat. No.: S562261

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Nitrovin (CAS No. 804-36-4), also known as Difurazone, is a synthetic compound from the nitrofuran class with the molecular formula $C_{14}H_{12}N_6O_6$ and a molecular weight of 360.28 g/mol [1]. Historically developed as an **antibacterial growth promoter (AGP)** for livestock, recent research has revealed its significant potential as an anticancer lead compound, particularly for treating glioblastoma multiforme (GBM) [2] [3].

Historical Use and Regulatory Status

Nitrovin was primarily used in veterinary practice to enhance growth rates and feed efficiency in livestock such as poultry and pigs [2] [3] [4]. Its growth-promoting mechanism was believed to involve modulation of the gut microbiota. However, due to growing concerns about **antimicrobial resistance** and potential toxicity issues shared by related quinoxaline and nitrofuran compounds, the use of such growth promoters has been restricted or banned in many jurisdictions [5] [4]. The International Agency for Research on Cancer (IARC) has classified **Nitrovin** in **Group 3**, indicating it is not classifiable as to its carcinogenicity to humans due to inadequate data [6].

Quantitative Cytotoxicity Profile of Nitrovin

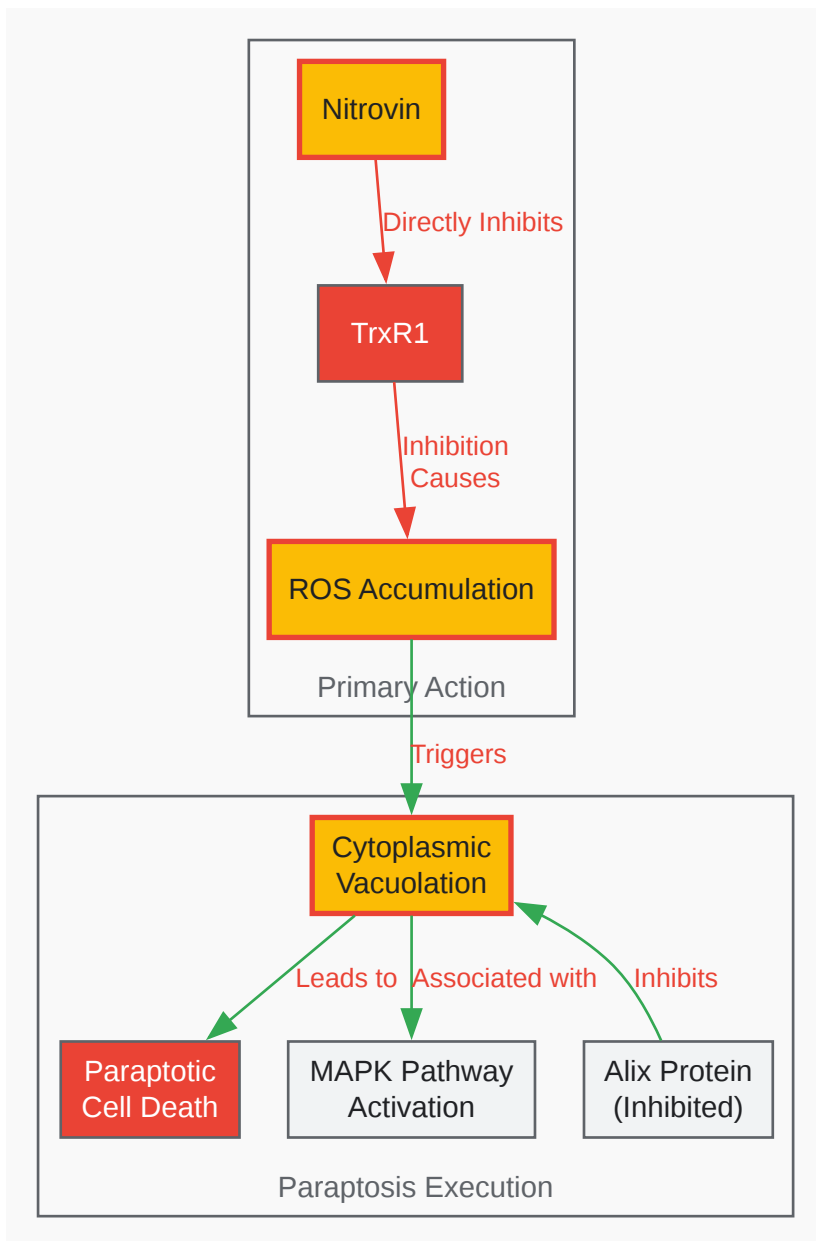
Table 1: Cytotoxic Activity of **Nitrovin** Across Cell Lines

Cell Line / Model	Cell Type / Origin	IC ₅₀ / Effect	Key Observations
16 Cancer Cell Lines [3]	Various cancers (8 categories)	< 5 µM	Potent, concentration-dependent cytotoxicity
General Cancer Cells [1]	Various tumor and normal cells	1.31 - 6.60 µM	Anticancer activity observed
Non-cancerous LO2 cells [3]	Normal human hepatocytes	Relatively insensitive	Promising selective toxicity
Non-cancerous HK2 cells [3]	Human renal proximal tubule cells	Relatively insensitive	Promising selective toxicity
Zebrafish Xenograft Model [2]	In vivo efficacy	Significant tumor suppression	Effect reversed by N-acetylcysteine (NAC)

Mechanism of Action: Targeting TrxR1 to Induce Paraptosis

Recent studies establish that **Nitrovin** induces a novel, caspase-independent form of programmed cell death termed **paraptosis**, primarily by targeting thioredoxin reductase 1 (TrxR1) [2] [3].

The graphical workflow below illustrates the central mechanism of **Nitrovin**-induced paraptosis.



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Nitrovin induces paraptosis via TrxR1 inhibition and ROS-mediated pathways.

Key Characteristics of Nitrovin-Induced Paraptosis

- **Morphological Features:** Nitrovin-treated cells display profound **cytoplasmic vacuolation** originating from swelling of the endoplasmic reticulum (ER) and mitochondria, without characteristic apoptotic bodies [3].

- **Biochemical Markers:** This cell death process is **caspase-independent**, as it is not inhibited by pan-caspase inhibitors and shows no caspase-3 cleavage [2] [3].
- **Rescue Experiments:** **Nitrovin**-induced cell death and vacuolation are significantly reversed by **cycloheximide (CHX)** (protein synthesis inhibitor), **N-acetylcysteine (NAC)**, **glutathione (GSH)** (antioxidants), and **TrxR1 overexpression**, confirming the involvement of these pathways [2] [3].

Experimental Protocols for Key Assays

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC₅₀ values across cell lines [3].

- **Cell Seeding:** Plate cells (e.g., U251, U87 glioblastoma lines) in 96-well plates at $5-8 \times 10^3$ cells/well.
- **Compound Treatment:** After 24 hours, treat with **Nitrovin** across a concentration gradient (e.g., 0-10 μ M) for 48 hours.
- **Viability Measurement:** Add MTT reagent (0.5 mg/mL) for 4 hours. Dissolve formed formazan crystals in DMSO.
- **Analysis:** Measure absorbance at 570 nm. Calculate IC₅₀ using nonlinear regression.

Detection of Cytoplasmic Vacuolation

Objective: Visualize paraptosis-specific morphological changes [3].

- **Cell Culture:** Seed cells on coverslips in 12-well plates.
- **Treatment:** Expose to **Nitrovin** at IC₅₀ concentration for 24 hours.
- **Fixation & Staining:** Fix with 4% paraformaldehyde, then stain with appropriate markers for ER (e.g., ER-Tracker) and mitochondria (e.g., MitoTracker).
- **Imaging:** Analyze using fluorescence or phase-contrast microscopy. Vacuolation should be visible even under light microscopy.

Measurement of Intracellular ROS

Objective: Quantify **Nitrovin**-induced reactive oxygen species production [2] [3].

- **Cell Treatment:** Incubate cells with **Nitrovin** for desired duration.
- **Staining:** Load cells with 10 μ M DCFH-DA dye for 30 minutes at 37°C.

- **Analysis:** Measure fluorescence intensity (Ex: 488 nm, Em: 525 nm) using flow cytometry or fluorescence microscopy.
- **Inhibition:** Include control groups co-treated with antioxidants (NAC, GSH) to confirm ROS specificity.

TrxR1 Activity Assay

Objective: Confirm **Nitrovin** directly targets and inhibits TrxR1 enzyme activity [3].

- **Sample Preparation:** Use cell lysates from treated cells or purified TrxR1 enzyme.
- **Reaction Setup:** Employ DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] reduction assay measuring continuous formation of 2-nitro-5-thiobenzoic acid (TNB) at 412 nm.
- **Kinetic Analysis:** Compare TrxR1 activity in **Nitrovin**-treated vs. control groups.
- **Specificity Testing:** Test against related enzymes (e.g., glutathione reductase) to confirm target specificity.

In Vivo Zebrafish Xenograft Model

Objective: Evaluate anticancer efficacy in a live vertebrate model [2].

- **Tumor Implantation:** Microinject fluorescently labeled human glioblastoma cells into zebrafish larvae (e.g., 48 hours post-fertilization).
- **Drug Treatment:** Add **Nitrovin** to water (e.g., 1-5 μM) for specified duration.
- **Imaging & Quantification:** Monitor tumor size and dissemination daily using fluorescence microscopy.
- **Rescue Studies:** Co-treat with NAC to confirm ROS-mediated effects in vivo.

Research Implications and Development Potential

Nitrovin represents a promising anticancer lead compound for several reasons:

- **Novel Mechanism:** It induces paraptosis rather than conventional apoptosis, potentially overcoming **apoptotic resistance** common in treatment-resistant cancers like glioblastoma [3].
- **Target Specificity:** Direct targeting of TrxR1, frequently overexpressed in tumors, provides a **therapeutic window** [2] [3].
- **In Vivo Efficacy:** Demonstrated significant tumor suppression in zebrafish xenograft models supports its potential for further development [2].

Research Considerations and Limitations

- **Therapeutic Index:** While **Nitrovin** shows some selectivity, its IC₅₀ range (1.31-6.60 µM) includes both tumor and normal cells, indicating need for **selectivity optimization** [1].
- **Historical Context:** Its previous use as a growth promoter and potential regulatory classifications should inform development strategies [4] [6].
- **Mechanistic Nuance:** **Nitrovin**-induced paraptosis involves complex interactions between ROS generation, MAPK activation, and Alix inhibition requiring further elucidation [2].

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